Z-L-Dap(N3)-OH: A Comprehensive Technical Guide for Researchers
Z-L-Dap(N3)-OH: A Comprehensive Technical Guide for Researchers
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Z-L-Dap(N3)-OH, chemically known as (2S)-3-azido-2-(benzyloxycarbonylamino)propanoic acid, is a versatile non-canonical amino acid and a pivotal reagent in the field of chemical biology and drug discovery. Its structure incorporates a protected amino group (Z-group), a carboxylic acid, and a bioorthogonal azide (B81097) moiety. This unique combination allows for its seamless integration into peptide synthesis and subsequent site-specific modification of biomolecules through highly efficient and selective "click chemistry" reactions. This guide provides a detailed overview of the synthesis, chemical properties, and primary applications of Z-L-Dap(N3)-OH, with a focus on experimental protocols for its use in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted azide-alkyne cycloaddition (SPAAC).
Core Chemical and Physical Properties
Z-L-Dap(N3)-OH is a white to off-white solid that serves as a fundamental building block for introducing an azide functional group into peptides and other molecules. The benzyloxycarbonyl (Z) protecting group provides stability during synthetic manipulations and can be removed under specific conditions.
| Property | Value | Source(s) |
| Molecular Formula | C₁₁H₁₂N₄O₄ | [1] |
| Molecular Weight | 264.24 g/mol | [1] |
| CAS Number | 684270-44-8 | [1] |
| Appearance | White to off-white solid | General |
| Purity | Typically >98% | General |
| Storage Conditions | 2-8°C, protect from light | General |
| Solubility | Soluble in DMF, DMSO, and alcohols | General |
Synthesis of Z-L-Dap(N3)-OH
The synthesis of Z-L-Dap(N3)-OH is typically achieved through a two-step process starting from the readily available precursor, Z-L-2,3-diaminopropionic acid (Z-L-Dap-OH). The key transformation is the conversion of the side-chain amino group into an azide via a diazotransfer reaction.
Experimental Protocol: Synthesis via Diazotransfer
This protocol is adapted from established methods for the synthesis of similar azido-amino acids.
Materials:
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Z-L-2,3-diaminopropionic acid (Z-L-Dap-OH)
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Imidazole-1-sulfonyl azide hydrochloride (or triflyl azide)
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Copper(II) sulfate (B86663) pentahydrate (CuSO₄·5H₂O)
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Potassium carbonate (K₂CO₃)
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Methanol (MeOH)
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Deionized water (H₂O)
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Hydrochloric acid (HCl), concentrated
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Ethyl acetate (B1210297) (EtOAc)
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Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄)
Procedure:
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Dissolution: Dissolve Z-L-Dap-OH (1 equivalent) in a biphasic mixture of water, methanol, and dichloromethane (e.g., 1:2:1 v/v/v).
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Addition of Catalysts and Reagents: To the vigorously stirred solution, add a catalytic amount of CuSO₄·5H₂O (e.g., 0.01 equivalents) followed by the diazotransfer reagent, imidazole-1-sulfonyl azide hydrochloride (approximately 3 equivalents).
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pH Adjustment: Carefully adjust the pH of the aqueous phase to approximately 9 by the dropwise addition of a saturated aqueous solution of K₂CO₃.
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Reaction: Allow the reaction to stir vigorously at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
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Work-up:
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Once the reaction is complete, dilute the mixture with dichloromethane and separate the aqueous layer.
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Extract the organic layer with a saturated sodium bicarbonate solution.
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Combine all aqueous layers and wash with diethyl ether to remove any unreacted diazotransfer reagent.
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Carefully acidify the combined aqueous phase to pH 2 with concentrated HCl.
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Extract the product into ethyl acetate (3x).
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Purification:
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Combine the organic extracts, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.
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If necessary, the product can be further purified by column chromatography on silica (B1680970) gel.
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Expected Yield: 70-85%
Synthesis Workflow
Applications in Bioconjugation: Click Chemistry
Z-L-Dap(N3)-OH is primarily utilized as a handle for bioconjugation through "click chemistry." This refers to a class of reactions that are rapid, high-yielding, and bioorthogonal, meaning they do not interfere with native biological processes. The azide group of Z-L-Dap(N3)-OH can react with alkyne-containing molecules via two main pathways: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
CuAAC is a highly efficient reaction that forms a stable 1,4-disubstituted triazole linkage between an azide and a terminal alkyne, catalyzed by a copper(I) species.
This protocol describes the general procedure for conjugating a peptide containing a Z-L-Dap(N3)-OH residue to an alkyne-functionalized molecule (e.g., a fluorescent dye).
Materials:
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Peptide containing Z-L-Dap(N3)-OH (1 equivalent)
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Alkyne-functionalized molecule (1.5-2 equivalents)
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Copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (0.1-0.5 equivalents)
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Sodium ascorbate (B8700270) (1-5 equivalents)
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Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine (TBTA) as a copper(I)-stabilizing ligand (5 equivalents relative to copper)
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Phosphate-buffered saline (PBS) or another suitable buffer, pH 7.4
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Dimethyl sulfoxide (B87167) (DMSO) for dissolving reagents
Procedure:
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Preparation of Stock Solutions:
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Dissolve the azide-containing peptide in the chosen buffer.
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Dissolve the alkyne-functionalized molecule in DMSO.
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Prepare fresh stock solutions of CuSO₄, sodium ascorbate, and the THPTA/TBTA ligand in deionized water or buffer.
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Reaction Setup:
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In a microcentrifuge tube, combine the azide-containing peptide solution and the alkyne-functionalized molecule.
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Add the copper-stabilizing ligand to the mixture.
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Add the CuSO₄ solution.
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Initiate the reaction by adding the sodium ascorbate solution.
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Reaction: Gently mix the reaction and allow it to proceed at room temperature for 1-4 hours. For sensitive biomolecules, the reaction can be performed at 4°C for a longer duration.
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Purification: The resulting triazole-linked conjugate can be purified using methods appropriate for the biomolecule, such as reverse-phase high-performance liquid chromatography (RP-HPLC) for peptides or size-exclusion chromatography for larger proteins.
CuAAC Reaction Pathway
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
SPAAC is a copper-free click chemistry reaction that utilizes a strained cyclooctyne (B158145) (e.g., DBCO, BCN) which reacts readily with azides without the need for a catalyst. This is particularly advantageous for in vivo applications or when working with copper-sensitive systems.
This protocol outlines the conjugation of a peptide containing Z-L-Dap(N3)-OH to a DBCO-functionalized molecule.
Materials:
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Peptide containing Z-L-Dap(N3)-OH (1 equivalent)
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DBCO-functionalized molecule (1.5-2 equivalents)
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Phosphate-buffered saline (PBS), pH 7.4
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Dimethyl sulfoxide (DMSO) for dissolving the DBCO reagent
Procedure:
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Preparation of Solutions:
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Dissolve the azide-containing peptide in PBS.
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Dissolve the DBCO-functionalized molecule in DMSO.
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Reaction:
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Add the DBCO-functionalized molecule solution to the peptide solution.
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Gently mix and allow the reaction to proceed at room temperature for 2-12 hours. The reaction can also be performed at 37°C to increase the rate.
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Purification: Purify the resulting conjugate using RP-HPLC or other suitable chromatographic techniques.
SPAAC Reaction Pathway
Applications in Drug Discovery and Development
The ability to site-specifically introduce a reactive handle into a peptide or protein using Z-L-Dap(N3)-OH has numerous applications in drug discovery and development:
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Peptide Labeling: Attachment of fluorescent dyes, biotin, or other tags for imaging, tracking, and affinity purification.
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Peptide Cyclization: Creating "stapled" or cyclic peptides by reacting the azide side chain with an alkyne-containing amino acid within the same peptide sequence. This can improve peptide stability, receptor affinity, and cell permeability.
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Peptide-Drug Conjugates (PDCs): Linking cytotoxic drugs or other therapeutic agents to targeting peptides.
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Probing Protein-Protein Interactions: Incorporating Z-L-Dap(N3)-OH into a peptide that binds to a target protein allows for the subsequent attachment of probes to study the interaction.
Workflow for Studying Protein-Protein Interactions
Conclusion
Z-L-Dap(N3)-OH is a powerful and enabling reagent for chemical biologists and medicinal chemists. Its straightforward incorporation into synthetic peptides and the bioorthogonality of its azide group provide a robust platform for the precise engineering of biomolecules. The detailed protocols and workflows presented in this guide are intended to serve as a practical resource for researchers seeking to leverage the capabilities of Z-L-Dap(N3)-OH in their drug discovery and development efforts.
